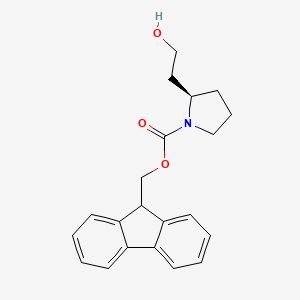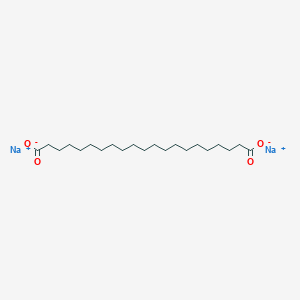![molecular formula C6H9NO2 B12987084 6-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B12987084.png)
6-Oxa-2-azaspiro[3.4]octan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-2-azaspiro[34]octan-8-one is a heterocyclic compound that features a spiro structure, which is characterized by two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azaspiro[3.4]octan-8-one can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring or a four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications to afford the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for larger batches, ensuring the availability of starting materials, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-azaspiro[3.4]octan-8-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired transformation and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce various substituted spiro compounds.
Scientific Research Applications
6-Oxa-2-azaspiro[3.4]octan-8-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Its derivatives have potential therapeutic applications, particularly in cancer treatment due to their EGFR inhibitory properties.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-8-one involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By inhibiting EGFR, the compound can interfere with signaling pathways that promote cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound shares a similar spiro structure but differs in the position of the oxygen and nitrogen atoms.
1-Oxa-6-azaspiro[3.4]octane: Another similar compound with a different arrangement of the spiro rings.
2-Oxa-6-azaspiro[3.4]octan-5-one: This compound has a similar core structure but with a different functional group at the 5-position.
Uniqueness
6-Oxa-2-azaspiro[3.4]octan-8-one is unique due to its specific arrangement of the spiro rings and functional groups, which confer distinct chemical properties and potential applications. Its ability to inhibit EGFR sets it apart from other similar compounds, making it particularly valuable in medicinal chemistry.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
6-oxa-2-azaspiro[3.4]octan-8-one |
InChI |
InChI=1S/C6H9NO2/c8-5-1-9-4-6(5)2-7-3-6/h7H,1-4H2 |
InChI Key |
DUBOETNFJJIIKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2(CNC2)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate](/img/structure/B12987007.png)
![tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12987015.png)
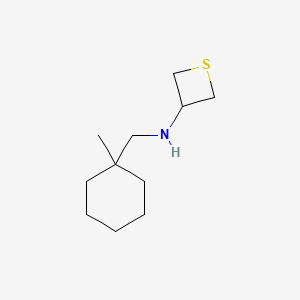
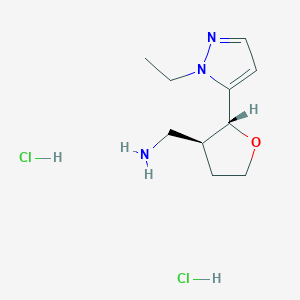
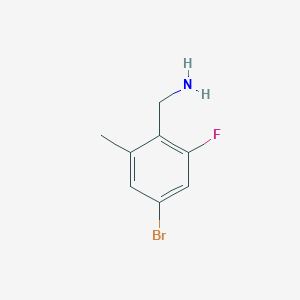
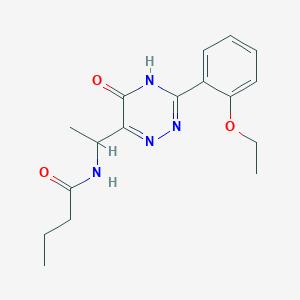
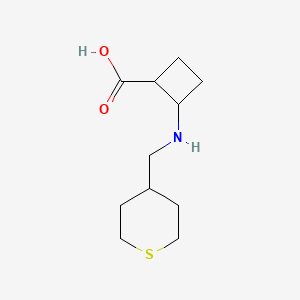
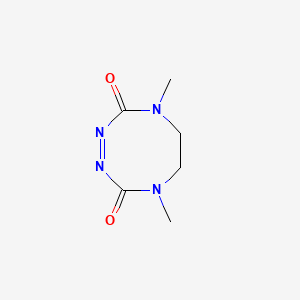
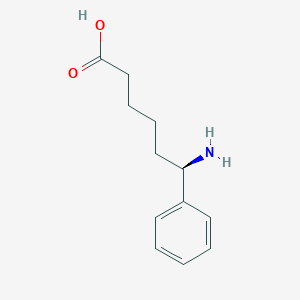
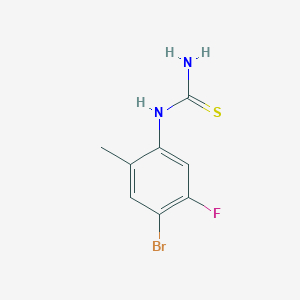
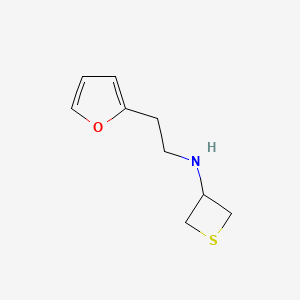
![2,7-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B12987066.png)
